1-(3-chlorophenyl)-4-[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine
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Overview
Description
1-(3-chlorophenyl)-4-[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine is a complex organic compound that features a combination of chlorophenyl, fluorophenyl, pyrazolo, pyrazin, and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenyl)-4-[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazines and diketones.
Introduction of the 4-fluorophenyl group: This step often involves nucleophilic aromatic substitution reactions.
Attachment of the 3-chlorophenyl group: This can be done through electrophilic aromatic substitution or cross-coupling reactions.
Formation of the piperazine ring: This step may involve the reaction of the intermediate with piperazine under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorophenyl)-4-[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different pharmacological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.
Scientific Research Applications
1-(3-chlorophenyl)-4-[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies to understand its interaction with biological targets.
Medicine: It has potential as a lead compound in drug discovery, particularly for its pharmacological properties.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-4-[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-chlorophenyl)-4-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine
- 1-(3-fluorophenyl)-4-[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine
- 1-(3-bromophenyl)-4-[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine
Uniqueness
1-(3-chlorophenyl)-4-[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine is unique due to its specific combination of functional groups, which can result in distinct pharmacological properties. The presence of both chlorophenyl and fluorophenyl groups may enhance its binding affinity to certain biological targets, making it a valuable compound in drug discovery.
Properties
IUPAC Name |
4-[4-(3-chlorophenyl)piperazin-1-yl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClFN5/c23-17-2-1-3-19(14-17)27-10-12-28(13-11-27)22-21-15-20(26-29(21)9-8-25-22)16-4-6-18(24)7-5-16/h1-9,14-15H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVOUTZAPPLUDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C3=NC=CN4C3=CC(=N4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClFN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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